Ethyl 3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
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Overview
Description
Ethyl 3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate: is a chemical compound with a complex structure that includes an ethyl group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is part of the boronic acid esters family and is known for its utility in various chemical reactions, particularly in organic synthesis.
Synthetic Routes and Reaction Conditions:
Miyaura Borylation Reaction: This is a common method for synthesizing boronic esters. The reaction involves the borylation of an appropriate precursor using a boronic acid derivative and a palladium catalyst.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a boronic acid derivative to form the boronic ester.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution Reactions: Substitution reactions are common, where the boronic ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: A wide range of functionalized organic compounds.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. Biology: It serves as a reagent in biochemical assays and studies involving boronic acid derivatives. Medicine: Industry: Utilized in the manufacturing of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules or catalyzes chemical reactions.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Similar structure but with a pyrazolyl group instead of a butanoate group.
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: Similar boronic ester but with an acrylate group instead of a butanoate group.
Uniqueness: Ethyl 3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications in organic synthesis and other fields.
This compound's versatility and utility make it a valuable tool in both research and industry, contributing to advancements in various scientific disciplines.
Properties
IUPAC Name |
ethyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO4/c1-8-16-11(15)10(9(2)3)14-17-12(4,5)13(6,7)18-14/h9-10H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJIEUSBKFHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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